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Compound of Interest

Compound Name: AS-0017445

Cat. No.: B15563789 Get Quote

A collaborative effort by the ASAP consortium has propelled AS-0017445, a promising broad-

spectrum coronavirus inhibitor, into preclinical development. This technical guide provides an

in-depth look at the development, mechanism of action, and available data for this open-

science compound.

AS-0017445 is a novel, non-covalent inhibitor of the main protease (Mpro) of coronaviruses, a

critical enzyme for viral replication. Its development was spearheaded by the AI-driven

Structure-enabled Antiviral Platform (ASAP) consortium in collaboration with the COVID

Moonshot initiative, showcasing a paradigm of open and crowdsourced drug discovery. The

compound has been nominated as a preclinical candidate by the Drugs for Neglected Diseases

initiative (DNDi).

The structure of AS-0017445 was publicly disclosed in March 2025 at the American Chemical

Society (ACS) Spring meeting, and a patent application (WO2025125695) has been filed. This

guide will synthesize the currently available information on AS-0017445, focusing on its

biochemical activity, cellular efficacy, and the collaborative development model that led to its

creation.

Mechanism of Action: Targeting the Coronavirus
Main Protease
AS-0017445 exerts its antiviral effect by inhibiting the main protease (Mpro), also known as 3C-

like protease (3CLpro), of coronaviruses. Mpro is a cysteine protease that plays an essential
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role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins

(nsps). This proteolytic processing is a prerequisite for the assembly of the viral replication and

transcription complex. By blocking the active site of Mpro, AS-0017445 prevents the maturation

of viral proteins, thereby halting viral replication.

The development of AS-0017445 as a broad-spectrum inhibitor implies activity against the

Mpro of various coronaviruses, including SARS-CoV-2 and MERS-CoV. This broad activity is a

critical feature for a potential pandemic-preparedness therapeutic.

The ASAP Consortium and the Open-Science
Approach
The development of AS-0017445 is a testament to the power of collaborative, open-science

research. The ASAP consortium, an AI-driven Structure-enabled Antiviral Platform, builds upon

the foundation of the COVID Moonshot project. This initiative brought together researchers

from academia and industry worldwide, who contributed to the design and synthesis of

thousands of potential Mpro inhibitors.[1]

This crowdsourcing approach, combined with rapid data sharing and computational tools,

significantly accelerated the drug discovery process. Key partners in the consortium include the

DNDi, academic institutions, and contract research organizations responsible for chemical

synthesis and preclinical testing.

Preclinical Development and Future Outlook
AS-0017445 is currently undergoing preclinical profiling to evaluate its safety and efficacy.

While specific quantitative data from these studies are not yet publicly available in

comprehensive reports, the nomination by DNDi as a preclinical candidate suggests promising

results. The open-science nature of the project suggests that detailed data will be made

available in upcoming publications and presentations.

The overarching goal of the ASAP consortium is to develop a globally accessible and

affordable antiviral therapeutic. By making the research process and data openly available, the

consortium aims to lower the barriers for generic manufacturing and ensure equitable access in

the event of future coronavirus outbreaks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15563789?utm_src=pdf-body
https://www.benchchem.com/product/b15563789?utm_src=pdf-body
https://www.benchchem.com/product/b15563789?utm_src=pdf-body
https://www.ndm.ox.ac.uk/news/covid-moonshot-initiative-delivers-promising-pre-clinical-coronavirus-antiviral-drug-candidate
https://www.benchchem.com/product/b15563789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
While specific experimental protocols for AS-0017445 have not yet been published, the

following are representative methodologies for the key assays used in the discovery and

characterization of coronavirus Mpro inhibitors.

In Vitro Mpro Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a

compound against Mpro is a fluorescence resonance energy transfer (FRET)-based enzymatic

assay.

Objective: To quantify the enzymatic activity of Mpro in the presence of an inhibitor.

Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The

peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses

the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from

the quencher, resulting in an increase in fluorescence intensity that is proportional to the

enzyme's activity.

General Protocol:

Recombinant Mpro is incubated with varying concentrations of the test compound (e.g., AS-
0017445) in an appropriate assay buffer.

The FRET peptide substrate is added to initiate the enzymatic reaction.

The fluorescence intensity is measured over time using a plate reader.

The rate of substrate cleavage is calculated from the linear phase of the reaction.

IC50 values are determined by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay
To determine the half-maximal effective concentration (EC50) of a compound in a cellular

context, a cell-based antiviral assay is employed.
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Objective: To measure the ability of a compound to inhibit viral replication in cultured cells.

Principle: A susceptible cell line (e.g., Vero E6) is infected with a coronavirus. The cells are then

treated with various concentrations of the test compound. The extent of viral replication is

quantified by measuring a viral marker, such as viral RNA levels via quantitative reverse

transcription PCR (qRT-PCR) or by assessing virus-induced cytopathic effect (CPE).

General Protocol:

Host cells are seeded in multi-well plates and allowed to adhere.

Cells are infected with a known titer of coronavirus.

After a period of viral adsorption, the inoculum is removed, and the cells are washed.

Media containing serial dilutions of the test compound is added to the cells.

After an incubation period (e.g., 24-72 hours), the antiviral activity is assessed by one of the

following methods:

qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the copy

number is quantified.

CPE Assay: The extent of virus-induced cell death is visualized and quantified, often using

a cell viability dye.

EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm

of the compound concentration.
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Caption: Coronavirus replication cycle and the inhibitory action of AS-0017445 on Mpro.

Experimental Workflow: In Vitro Mpro Inhibition Assay
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Caption: A typical workflow for an in vitro Mpro enzymatic inhibition assay.
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Caption: The iterative drug discovery and development pipeline of the ASAP consortium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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